2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol
CAS No.: 32472-85-8
Cat. No.: VC3762202
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32472-85-8 |
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Molecular Formula | C12H14O6 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 2-benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol |
Standard InChI | InChI=1S/C8H4O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h1-4H;5-6H,1-4H2 |
Standard InChI Key | ZLBFMYQIKPWYBC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O |
Introduction
Property | Value | Source |
---|---|---|
Molecular Weight | 254.24 g/mol | |
Boiling Point | 295°C at 760 mmHg | |
Flash Point | 139.7°C | |
Exact Mass | 254.07900 | |
Polar Surface Area (PSA) | 93.06000 | |
CAS Number | 32472-85-8 |
The relatively high boiling and flash points indicate the compound's thermal stability, which is an important consideration for processing conditions in industrial applications. The polar surface area value suggests moderate polarity, which influences its solubility characteristics and interactions with other compounds .
Chemical Properties
The chemical reactivity of 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol is largely determined by the functional groups present in its structure. The compound contains ester linkages and terminal hydroxyl groups, which are responsible for many of its chemical properties and reactions.
Key chemical properties include:
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Esterification Reactions: The terminal hydroxyl groups can undergo esterification with acids to form esters.
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Etherification Reactions: The hydroxyl groups can also react with alkyl halides to form ethers through etherification reactions.
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Acid Value: In polymer form, the acid value typically ranges from 0.01 to 5.0 mgKOH/g, indicating the concentration of carboxylic acid groups .
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Hydroxyl Value: The hydroxyl value typically ranges from 10 to 600 mgKOH/g, which is a measure of the concentration of hydroxyl groups and is important for determining reactivity in polyurethane formulations .
These chemical properties make the compound versatile in various applications, particularly in polymer synthesis and as intermediates in organic synthesis pathways.
Synthesis and Production
Reaction Mechanism
The synthesis of 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol involves a condensation reaction between phthalic anhydride and diethylene glycol. The reaction mechanism can be described in several steps:
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Initial Condensation: Phthalic anhydride reacts with diethylene glycol under elevated temperatures, leading to ring-opening of the anhydride and formation of an intermediate ester .
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Ester Formation: The hydroxyl group of diethylene glycol attacks the carbonyl carbon of phthalic anhydride, resulting in the formation of an ester bond and opening of the anhydride ring .
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Polycondensation: Continued reaction between the remaining hydroxyl groups and carboxylic acid groups leads to the formation of polyester chains through polycondensation reactions .
The reaction can be catalyzed by various compounds, including cobalt oxide, which facilitates both the condensation reaction and subsequent transformations. The specific catalysts and reaction conditions significantly impact the rate of reaction and the properties of the final product .
Industrial Production Methods
The industrial production of 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol typically follows a multi-stage process that ensures controlled polymerization and specific product properties. Based on patent literature, the process generally involves:
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First-Stage Reaction: Phthalic anhydride and diethylene glycol are combined in a reaction vessel and heated to approximately 210°C. This stage continues until a specific acid value (around 20-30 mgKOH/g) is reached .
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Second-Stage Reaction: The temperature is increased to approximately 230°C, and catalysts such as tetraisopropyl titanate may be added to facilitate further polymerization. This stage continues until the acid value decreases to around 10-15 mgKOH/g .
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Vacuum Stage: A vacuum is applied (typically around -0.090 to -0.095 MPa) to remove small molecules generated during polycondensation and to promote further reaction. This stage continues until the desired acid value (typically 0.01-1.0 mgKOH/g) and hydroxyl value (typically 56-300 mgKOH/g) are achieved .
An example of a specific production method from patent literature is as follows:
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Add 10.0 kg of phthalic anhydride and 10.2 kg of diethylene glycol to a reaction kettle
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Heat the mixture from room temperature to 210°C
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Conduct the first-stage reaction for 2.0 hours until the acid value reaches 30 mgKOH/g
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Heat to 230°C for the second-stage reaction
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Add 2.1 g of tetraisopropyl titanate when the acid value reaches 19 mgKOH/g
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Apply vacuum (-0.095 MPa) when the acid value reaches 10 mgKOH/g
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Continue the reaction for 3 hours until the acid value is 0.98 mgKOH/g and the hydroxyl value is 57.22 mgKOH/g
This process results in a polyester polyol with controlled molecular weight and functional group concentration, which is essential for its applications in various industries.
Applications
Scientific Research Applications
In scientific research, 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol serves as an important compound for various studies and applications:
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Polymer Chemistry: The compound is used as a model system for studying esterification reactions, polycondensation mechanisms, and polymer property relationships .
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Materials Science: Researchers utilize this compound to develop and study new materials with specific properties, such as controlled degradation rates or mechanical characteristics .
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Analytical Chemistry: The compound serves as a reference material for developing and validating analytical methods for complex polymeric systems, particularly in techniques like GC-MS (Gas Chromatography-Mass Spectrometry) .
These research applications contribute to the advancement of knowledge in polymer science and materials development, ultimately leading to new applications and improved products.
Industrial Applications
The industrial applications of 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol are diverse and capitalize on its unique properties:
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Polyurethane Production: The polyester polyol form of this compound is used as a key component in polyurethane formulations, contributing to properties such as flexibility, durability, and chemical resistance .
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Coatings and Resins: The compound serves as a precursor for various coating formulations, where it contributes to adhesion, gloss, and durability properties .
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Plasticizers: Due to its ester content and flexibility, the compound can function as a plasticizer in certain polymer systems, improving flexibility and processability .
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Adhesives: The compound's ability to form strong bonds makes it useful in adhesive formulations, particularly those requiring resistance to environmental conditions .
These industrial applications highlight the versatility of the compound and its importance in various manufacturing sectors.
Research Findings
Recent Studies
Recent research on 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol and related compounds has yielded several important findings:
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Improved Synthesis Methods: Research has focused on developing more efficient synthesis methods for phthalic anhydride-based polyester polyols, including optimized reaction conditions and catalyst systems. These improvements aim to reduce reaction times, energy consumption, and byproduct formation .
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Structure-Property Relationships: Studies have investigated the relationship between the molecular structure of the compound and its properties, such as thermal stability, mechanical strength, and chemical resistance. These relationships are crucial for tailoring the compound for specific applications .
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Benzofuran Derivative Synthesis: Comprehensive reviews on benzofuran synthesis have highlighted various methodologies for creating benzofuran-containing compounds, including rhodium-based catalysis, Lewis-acid-based catalysis, and Bronsted-acid-mediated catalysis. These methods offer potential routes for modifying the benzofuran component of the compound to achieve specific properties .
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Analytical Methods: Research has developed improved analytical methods for characterizing the compound, including GC-MS response factor prediction, which is important for quality control and formulation development .
These research findings contribute to a deeper understanding of the compound and open new possibilities for its applications in various fields.
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